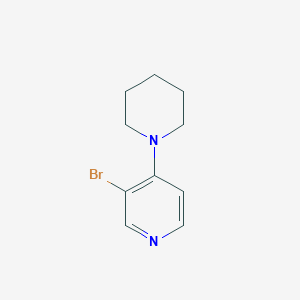

3-Bromo-4-(piperidin-1-yl)pyridine

Übersicht

Beschreibung

3-Bromo-4-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidine ring at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-1-yl)pyridine typically involves the bromination of 4-(piperidin-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the synthesis might involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the reproducibility and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-(piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Enzyme Inhibition

3-Bromo-4-(piperidin-1-yl)pyridine has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in epigenetic regulation by demethylating histone proteins, specifically H3K4. Inhibition of LSD1 leads to increased levels of H3K4 methylation, which can affect gene expression and cellular proliferation. This property makes the compound valuable in cancer research, as LSD1 inhibition has shown potential in treating various cancers, including leukemia and solid tumors .

2. Antibacterial Properties

Research indicates that derivatives of pyridine, including those with piperidine substituents, exhibit antibacterial activity by targeting specific bacterial enzymes involved in fatty acid biosynthesis. The compound may serve as a scaffold for developing new antibacterial agents that inhibit the Enoyl-ACP reductase enzyme (FABI), crucial for bacterial survival .

Biological Applications

1. Cancer Therapy

In studies focusing on cancer therapy, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been developed that show enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin. The piperidine moiety is often critical for optimizing the pharmacological properties of these compounds .

2. Neuropharmacology

Piperidine derivatives have also been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Certain compounds exhibit dual cholinesterase inhibition and antioxidant effects, making them candidates for therapeutic development aimed at cognitive decline associated with neurodegeneration .

Chemical Reactions

The compound can undergo various chemical transformations:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation/Reduction : It can be oxidized or reduced to yield different derivatives.

- Coupling Reactions : Participation in coupling reactions with arylboronic acids facilitated by palladium catalysts.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and the piperidine ring can interact with the active sites of target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Piperidin-1-yl)pyridine: Lacks the bromine atom and has different reactivity and biological activity.

3-Chloro-4-(piperidin-1-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

3-Bromo-4-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring, resulting in different biological activities.

Uniqueness

3-Bromo-4-(piperidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the piperidine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of diverse pharmacologically active molecules and in various scientific research applications.

Biologische Aktivität

3-Bromo-4-(piperidin-1-yl)pyridine is a heterocyclic compound with the molecular formula C₁₀H₁₃BrN₂ and a molecular weight of 241.13 g/mol. Its structure features a bromine atom at the 3-position of the pyridine ring and a piperidine group at the 4-position, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structural characteristics are essential for understanding its biological functions. The presence of both bromine and nitrogen atoms in its structure enhances its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂ |

| Molecular Weight | 241.13 g/mol |

| Key Functional Groups | Bromine, Piperidine |

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily through its interaction with various biological targets:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

- Neuropharmacological Effects : The piperidine moiety suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Cancer Cell Proliferation : In vitro assays indicated that treatment with this compound reduced the viability of human breast cancer cells by approximately 40% at a concentration of 25 µM after 48 hours.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-5-(pyrrolidin-1-yl)methylpyridine | 0.94 | Different nitrogen positioning affects reactivity |

| N-(5-Bromopyridin-3-yl)methyl-N-methylpropan-1-amine | 0.94 | Aliphatic amine substituents alter solubility |

| N-(5-Bromopyridin-3-yl)methylbutanamide | 0.92 | Longer carbon chain influences lipophilicity |

| N-(5-Bromopyridin-3-yl)methyl-N-methylethanamine | 0.90 | Variation in alkyl chain length affects activity |

| 3-Bromo-5-(piperidin-1-methyl)pyridine | 0.94 | Presence of methyl group changes sterics |

This comparison highlights how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Eigenschaften

IUPAC Name |

3-bromo-4-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIXLQLBZGZUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.